
3,4-dibenzoyl-1-methylpyrrolidine
Overview
Description
3,4-Dibenzoyl-1-methylpyrrolidine is a compound with the molecular formula C19H19NO2 and a molecular weight of 293.37 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and structural versatility .
Preparation Methods
3,4-Dibenzoyl-1-methylpyrrolidine can be synthesized via a three-component reaction involving heterocyclic aldehydes, amino acid methyl or ethyl esters, and trans-1,2-dibenzoylethylene in toluene under catalyst-free conditions . This method ensures high diastereoselectivity and yields the desired product in high yields . The reaction mechanism is based on 1,3-dipolar cycloaddition, which is a simple and efficient approach for constructing five-membered heterocyclic rings .
Chemical Reactions Analysis
3,4-Dibenzoyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Scientific Research Applications
3,4-Dibenzoyl-1-methylpyrrolidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-dibenzoyl-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, its glucosidase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydrolysis of glucosidic bonds . This inhibition can lead to various therapeutic effects, such as reducing blood sugar levels in diabetic patients.
Comparison with Similar Compounds
3,4-Dibenzoyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar five-membered ring structure but differ in their substituents and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which significantly alters its chemical properties and biological activities.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3,4-Dibenzoyl-1-methylpyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is being studied for its roles in various therapeutic applications, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
This compound is characterized by its unique substitution pattern on the pyrrolidine ring, which influences its biological interactions. The compound primarily acts as a glucosidase inhibitor , which is crucial in the management of diseases such as Alzheimer's. Its mechanism involves binding to the active site of glucosidase enzymes, thereby preventing the hydrolysis of glucosidic bonds and influencing carbohydrate metabolism.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties through inhibition of viral replication processes.
- Antibacterial Properties : It has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Effects : Research indicates that it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of Glucosidase Activity : A study demonstrated that this compound effectively inhibited glucosidase with an IC50 value indicating strong potency (exact values to be confirmed through further studies) .
- Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations resulted in dose-dependent inhibition of cell viability in breast cancer cell lines .
- Antibacterial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:
Compound | Antiviral Activity | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | High |
Pyrrolidine-2-one | Low | Moderate | Moderate |
Pyrrolizines | Low | High | Variable |
Properties
IUPAC Name |
(4-benzoyl-1-methylpyrrolidin-3-yl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-12-16(18(21)14-8-4-2-5-9-14)17(13-20)19(22)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHATMUSYQHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.